2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride
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Overview
Description
2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride is a chemical compound known for its unique structure and properties It belongs to the class of tetrazolium salts, which are widely used in various scientific and industrial applications due to their ability to undergo redox reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium nitrite in the presence of hydrochloric acid to yield the tetrazole ring. The final step involves the quaternization of the tetrazole with benzyl chloride to form the desired tetrazolium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: The tetrazolium ring can be oxidized to form formazan derivatives, which are often used in colorimetric assays.
Reduction: The compound can be reduced to its corresponding hydrazine derivative under specific conditions.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different tetrazolium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine hydrate are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Formazan Derivatives: Formed during oxidation reactions, these compounds are useful in various analytical applications.
Hydrazine Derivatives:
Scientific Research Applications
2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in cell viability assays and as a marker for metabolic activity.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of sensors and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride involves its ability to undergo redox reactions. In biological systems, the compound is reduced by cellular enzymes to form colored formazan derivatives, which can be quantitatively measured. This property makes it useful in assays that assess cell viability and metabolic activity. The molecular targets and pathways involved include various dehydrogenases and oxidoreductases that facilitate the reduction process.
Comparison with Similar Compounds
- 2,3-Bis(4-methylphenyl)-5-phenyltetrazolium Chloride
- 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride
- 2,3-Bis(4-bromophenyl)-5-phenyltetrazolium Chloride
Comparison: While these similar compounds share the tetrazolium core structure, the presence of different substituents on the phenyl rings can significantly influence their chemical properties and reactivity. For example, the ethyl group in 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride may enhance its solubility and stability compared to its methyl or halogen-substituted counterparts. This uniqueness makes it particularly suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,3-bis(4-ethylphenyl)-5-phenyltetrazol-2-ium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N4.ClH/c1-3-18-10-14-21(15-11-18)26-24-23(20-8-6-5-7-9-20)25-27(26)22-16-12-19(4-2)13-17-22;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZEEMSIAJGGW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)CC)C4=CC=CC=C4.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104497-78-1 |
Source
|
Record name | 2H-Tetrazolium, 2,3-bis(4-ethylphenyl)-5-phenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104497-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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